molecular formula C20H20ClN3O3 B4046100 1-(4-CHLOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

1-(4-CHLOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4046100
M. Wt: 385.8 g/mol
InChI Key: VCYACVNCGPMGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a useful research compound. Its molecular formula is C20H20ClN3O3 and its molecular weight is 385.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is 385.1193192 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

  • Molecular Interactions and Conformational Analysis : The compound has been studied for its molecular interactions with the CB1 cannabinoid receptor, using the AM1 molecular orbital method for conformational analysis. This study highlights its potential in receptor-ligand interaction studies and drug design (Shim et al., 2002).

Chemical Reaction Kinetics

  • Kinetics of Reactions with Alicyclic Amines : Research has focused on the kinetics of reactions involving similar phenyl and piperazine structures with alicyclic amines, providing insights into reaction mechanisms and chemical properties (Castro et al., 2001).

Synthesis and Characterization

  • Synthesis and Spectroscopic Characterization : Studies on similar compounds involving piperazine have been conducted, focusing on their synthesis and characterization using methods like X-ray diffraction and NMR spectroscopy (Amirnasr et al., 2001).

Antimicrobial Activity

  • Antimicrobial Properties : Research into similar compounds with piperazine structures has revealed potential antimicrobial activities, suggesting the compound's utility in developing new antimicrobial agents (Bektaş et al., 2010).

Bioactive Studies

  • Bioactivities of Phenolic Compounds : Studies have shown that similar phenolic compounds with piperazine structures possess bioactive properties, which could be relevant for drug development and therapeutic applications (Yamali et al., 2016).

Unique Coordination Chemistry

  • Coordination Chemistry Studies : Research into related compounds with piperazine structures has explored their unique coordination chemistry, especially in relation to copper (II), which could be significant in material science and catalysis (Majumder et al., 2016).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c21-14-5-7-15(8-6-14)24-19(26)13-17(20(24)27)23-11-9-22(10-12-23)16-3-1-2-4-18(16)25/h1-8,17,25H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYACVNCGPMGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-CHLOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
1-(4-CHLOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
1-(4-CHLOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
1-(4-CHLOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
1-(4-CHLOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
1-(4-CHLOROPHENYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

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